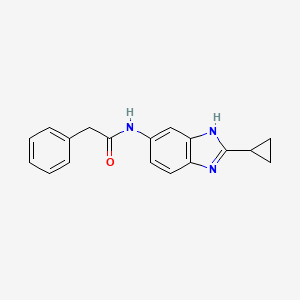

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide

Description

Properties

Molecular Formula |

C18H17N3O |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

N-(2-cyclopropyl-3H-benzimidazol-5-yl)-2-phenylacetamide |

InChI |

InChI=1S/C18H17N3O/c22-17(10-12-4-2-1-3-5-12)19-14-8-9-15-16(11-14)21-18(20-15)13-6-7-13/h1-5,8-9,11,13H,6-7,10H2,(H,19,22)(H,20,21) |

InChI Key |

QNEIZIYHTRNQTL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.

Attachment of the Phenylacetamide Moiety: This step involves the acylation of the benzimidazole ring with phenylacetyl chloride or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced compounds.

Scientific Research Applications

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Benzothiazole Derivatives

The patent application () describes compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide , which replaces the benzimidazole core with a benzothiazole ring. Key differences include:

- Electronic Properties: Benzothiazole contains one nitrogen and one sulfur atom, compared to two nitrogens in benzimidazole.

- Substituent Effects : The 6-trifluoromethyl group in benzothiazole derivatives increases lipophilicity (logP), enhancing membrane permeability but possibly reducing solubility. Such modifications are common in drug design to improve metabolic stability .

| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide | Benzimidazole | 2-cyclopropyl, 5-phenylacetamide | ~307.35 | Rigid cyclopropyl group |

| N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | Benzothiazole | 6-CF₃, 2-phenylacetamide | ~339.3 | Enhanced lipophilicity |

Thiadiazole Derivatives

N-[5-mercapto-1,3,4-thiadiazol-2-yl]-2-phenylacetamide () replaces benzimidazole with a 1,3,4-thiadiazole ring. Key distinctions:

- Reactivity : The mercapto (-SH) group introduces a reactive site for disulfide bonding or metal coordination, which may enhance cytotoxicity in cancer cells .

Substituent Variations

Chlorophenyl Substituent

The compound 2-(4-chlorophenyl)-N-(2-cyclopropyl-1H-benzimidazol-5-yl)acetamide () introduces a 4-chloro group on the phenylacetamide moiety:

Sulfonyl and Sulfanyl Modifications

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide () features a sulfonyl group and sulfanyl linkage:

- Electron-Withdrawing Sulfonyl : This group stabilizes negative charges and may improve binding to cationic residues in enzymes (e.g., proteases) .

- Flexibility : The sulfanyl (-S-) linker increases conformational flexibility compared to the rigid phenylacetamide chain in the parent compound .

Structural and Pharmacokinetic Considerations

- Lipophilicity : The trifluoromethyl group () and chlorophenyl substituent () increase logP, favoring passive diffusion but risking solubility issues.

- Synthetic Accessibility : Thiadiazole and benzothiazole derivatives () may require fewer synthetic steps than benzimidazoles, which often necessitate cyclization under harsh conditions .

Biological Activity

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide is a synthetic compound with a complex structure that includes a benzimidazole core and a cyclopropyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Structural Overview

The molecular formula for this compound is , with a molecular weight of approximately 291.3 g/mol. The structure consists of:

- A benzimidazole core , which is known for its diverse biological activities.

- A cyclopropyl group , which enhances the compound's reactivity.

- A phenylacetamide moiety , contributing to its pharmacological profile.

1. Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory activity. It appears to modulate various inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

2. Anticancer Activity

Research has shown that this compound may possess anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of several cancer cell lines. For instance, one study reported an IC50 value of approximately 0.94 µM against U251 glioblastoma cells, indicating potent antiproliferative effects . The compound's mechanism may involve:

- Induction of apoptosis in cancer cells.

- Inhibition of cell migration and invasion.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its therapeutic application. Current hypotheses include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways.

- Receptor Interaction : It might interact with specific receptors, modulating cellular signaling pathways relevant to disease processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Q. What are the established synthetic routes for N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including condensation of a benzimidazole precursor (e.g., 2-cyclopropyl-1H-benzimidazole) with phenylacetic acid derivatives. A common approach uses coupling agents like carbodiimides (e.g., DCC or EDC) under reflux in solvents such as dichloromethane or DMF. Optimization includes:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation .

- pH adjustment : Using mild bases (e.g., triethylamine) to deprotonate intermediates and enhance nucleophilicity .

- Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the pure product .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments and carbon frameworks (e.g., cyclopropyl CH at δ ~0.8–1.2 ppm, benzimidazole aromatic protons at δ ~7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] peak matching CHNO) .

- X-ray Crystallography : SHELXL refinement for resolving bond lengths/angles and spatial arrangement, particularly for the benzimidazole-cyclopropyl junction .

Q. What analytical techniques are critical for assessing purity during synthesis?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% threshold) .

- Thin-Layer Chromatography (TLC) : Monitoring reaction progress using hexane/ethyl acetate (9:1) as a mobile phase .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on the benzimidazole core’s interaction with active-site residues .

- QSAR Studies : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values)?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays).

- Orthogonal Validation : Cross-check using independent methods (e.g., fluorescence polarization vs. radiometric assays) .

- Purity Reassessment : Re-analyze batches via HPLC-MS to rule out impurities skewing results .

Q. How do reaction intermediates influence the stereochemical outcome of This compound synthesis?

- Methodological Answer :

- Intermediate Trapping : Use quenching agents (e.g., methanol) to isolate and characterize transient species via LC-MS .

- DFT Calculations : Analyze transition states to predict regioselectivity in cyclopropane ring formation .

Q. What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic properties?

- Methodological Answer :

- In Vitro : Microsomal stability assays (human liver microsomes) to assess metabolic half-life .

- In Vivo : Rodent models for bioavailability studies, with plasma samples analyzed via LC-MS/MS at timed intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.